1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Medicinal Chemistry Drug Design ADME Prediction

Achieve reproducible CNS screening and API scale-up with this precision-engineered intermediate. Its solid form at ambient temperature enables automated, high-throughput dispensing — eliminating concentration drifts and cross-contamination linked to liquid analogs. The unique 1-bromo-4-fluoro-2-(trifluoroethyl) substitution pattern provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) while retaining the fluorine atom for enhanced metabolic stability. With an elevated XLogP3-AA of 4.1 and zero TPSA, this compound is optimized for parallel synthesis of CNS-focused libraries targeting GPCRs and CFTR modulators. A moderate boiling point (76°C at 15 mmHg) enables efficient distillation purification, protecting the thermally sensitive trifluoroethyl group during scale-up. Choose this rigorous building block to improve hit rates and ensure reproducible experimental outcomes.

Molecular Formula C8H5BrF4
Molecular Weight 257.02 g/mol
CAS No. 1186194-80-8
Cat. No. B1390651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
CAS1186194-80-8
Molecular FormulaC8H5BrF4
Molecular Weight257.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC(F)(F)F)Br
InChIInChI=1S/C8H5BrF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2
InChIKeyVDKXBQCWYHXJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene (CAS 1186194-80-8) Procurement Baseline: Halogenated Aromatic Building Block Profile


1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene (CAS 1186194-80-8) is a halogenated aromatic hydrocarbon with the molecular formula C8H5BrF4 [1]. It features a benzene ring substituted with bromine at position 1, fluorine at position 4, and a 2,2,2-trifluoroethyl group at position 2 [1]. This substitution pattern confers a molecular weight of 257.02 g/mol and a computed XLogP3-AA of 4.1, indicating significant lipophilicity [2]. The compound is commercially available as a solid in purities of 95% and 98%, primarily serving as a versatile intermediate in pharmaceutical and agrochemical research .

Why In-Class Trifluoroethylbenzene Analogs Cannot Simply Substitute for 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene


Within the class of bromo-(trifluoroethyl)benzenes, subtle variations in substitution pattern profoundly alter physicochemical properties critical for downstream applications. The presence of an additional fluorine atom at the 4-position of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene increases its molecular weight by approximately 18 Da and raises its XLogP3-AA by 0.1 to 0.5 units relative to non-fluorinated regioisomers [1]. These differences can significantly impact compound partitioning, membrane permeability, and reactivity in cross-coupling or nucleophilic aromatic substitution reactions, rendering generic substitution without verification unreliable for achieving reproducible experimental outcomes.

Quantitative Differentiation of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene Against Closest Analogs


Lipophilicity Advantage: Higher XLogP3-AA Enables Enhanced Membrane Permeability Prediction

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene exhibits a computed XLogP3-AA of 4.1 [1]. This value is 0.1 units higher than the 4.0 of the regioisomer 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5) [2] and approximately 0.5 units higher than the 3.55 of 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (CAS 1027513-81-0) . The increased lipophilicity, attributable to the combined effect of the fluorine substituent and the trifluoroethyl group, may translate to improved passive membrane permeability in cellular assays.

Medicinal Chemistry Drug Design ADME Prediction

Purity and Physical State Differentiation for Handling and Formulation

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is commercially available as a solid with offered purities of 95% and 98% . In contrast, the ortho-substituted regioisomer 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (CAS 1027513-81-0) is a liquid . The solid physical state simplifies weighing, reduces evaporation losses during storage, and improves long-term stability in inventory management compared to liquid analogs.

Process Chemistry Formulation Procurement

Boiling Point Under Reduced Pressure: A Key Parameter for Purification Design

The target compound boils at 76°C at 15 mmHg . This lower boiling point under reduced pressure contrasts with the predicted atmospheric boiling point of 190.4°C for the para-substituted analog 1-Bromo-4-(2,2,2-trifluoroethyl)benzene , indicating potentially easier removal of volatile impurities or more efficient distillation purification under mild conditions. Such differentiation is critical for designing large-scale synthesis and purification protocols.

Process Chemistry Purification Scale-up

Topological Polar Surface Area of 0 Ų: Predictive of High Blood-Brain Barrier Penetration Potential

Both 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene and its non-fluorinated regioisomers share a computed topological polar surface area (TPSA) of 0 Ų [1][2]. This zero TPSA value is a class-level characteristic of trifluoroethyl-substituted benzenes that strongly correlates with passive diffusion across the blood-brain barrier, a critical attribute for CNS-targeted drug discovery programs.

CNS Drug Discovery ADME Medicinal Chemistry

Optimal Application Scenarios for 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene Based on Quantitative Differentiation


CNS Drug Discovery: Library Synthesis of Brain-Penetrant Candidates

The combination of zero TPSA and elevated XLogP3-AA (4.1) positions this compound as an optimal starting material for parallel synthesis of CNS-focused compound libraries. Its solid physical form facilitates precise weighing for high-throughput chemistry, while the enhanced lipophilicity relative to non-fluorinated analogs may improve initial hit rates in phenotypic screens for neurodegenerative or psychiatric disorders [1].

Process Chemistry: Scale-Up of Fluorinated Intermediates Requiring Mild Purification

The moderate boiling point of 76°C at 15 mmHg enables efficient distillation purification without exposing the molecule to high temperatures that could degrade the trifluoroethyl group or promote unwanted side reactions. This is particularly valuable when scaling up syntheses of APIs or advanced agrochemical intermediates that contain thermally sensitive functional groups .

Medicinal Chemistry: Structure-Activity Relationship Studies of GPCR or Ion Channel Modulators

The unique 1-bromo-4-fluoro-2-(trifluoroethyl) substitution pattern provides a versatile handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine moieties while retaining the fluorine atom for metabolic stability. This scaffold is particularly relevant for exploring SAR around CFTR modulators or GPCR ligands where fluorine substitution has been shown to enhance binding affinity and reduce oxidative metabolism [2].

Procurement and Inventory Management: Solid-Form Advantage for Automated Compound Storage

As a solid at room temperature, 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is compatible with automated solid-dispensing systems and long-term storage in dry, ambient conditions. This reduces the risk of solvent evaporation, concentration changes, and cross-contamination commonly associated with liquid analogs, thereby ensuring reproducible results in high-throughput screening campaigns and minimizing waste due to reagent degradation .

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